1,2-Dichloro-3-fluoro-4-iodobenzene
Description
1,2-Dichloro-3-fluoro-4-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl2FI and a molecular weight of 290.89 g/mol . It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVYHNHQRYCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor compound. For example, starting with a benzene derivative, sequential halogenation reactions can introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are carried out under controlled conditions to ensure the selective introduction of halogen atoms. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions optimized for the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-fluoro-4-iodobenzene depends on its specific application. In chemical reactions, the halogen atoms can participate in various interactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroiodobenzene: This compound has a similar structure but with different positions of the halogen atoms.
1,2-Dichloro-4-fluoro-3-iodobenzene: Another closely related compound with a different arrangement of halogen atoms.
Uniqueness
1,2-Dichloro-3-fluoro-4-iodobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Biological Activity
1,2-Dichloro-3-fluoro-4-iodobenzene is a halogenated aromatic compound characterized by its unique combination of chlorine, fluorine, and iodine atoms attached to a benzene ring. This specific arrangement of substituents significantly influences its chemical properties and biological activities. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : CHClF I
- Molecular Weight : Approximately 285.93 g/mol
- Structure : The compound features two chlorine atoms, one fluorine atom, and one iodine atom, which contribute to its reactivity and interaction with biological systems.
Enzymatic Interactions
Research indicates that halogenated compounds like this compound can modulate enzymatic activity. Specifically, they may act as inhibitors or activators of various enzymes, influencing metabolic pathways. For instance:
- CYP450 Inhibition : This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9 . This inhibition can affect drug metabolism and clearance in the liver.
Antimicrobial Activity
This compound has shown promising activity against various microbial strains. A study involving high-throughput screening against Mycobacterium tuberculosis demonstrated significant growth inhibition at concentrations as low as 20 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be explained through its structure-activity relationship:
- Halogen Substituents : The presence of multiple halogens enhances lipophilicity and bioavailability, allowing better interaction with biological macromolecules.
- Positioning of Atoms : The specific arrangement of chlorine and iodine atoms influences how the compound interacts with targets within biological systems.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. The results indicated:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 20 | Mycobacterium tuberculosis |
| Comparison Compound A | 50 | E. coli |
| Comparison Compound B | 30 | Staphylococcus aureus |
This table highlights the superior efficacy of this compound against M. tuberculosis, suggesting its potential as a lead compound in antibiotic development.
Inhibition Studies on CYP Enzymes
Another research effort focused on the inhibition profile of this compound against cytochrome P450 enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | 15 |
| CYP2C9 | Non-competitive | 25 |
These findings indicate that while the compound effectively inhibits CYP1A2 at lower concentrations, it exhibits a different inhibition mechanism for CYP2C9.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
